molecular formula C24H27NO5S3 B15037856 dimethyl 2-[2,2,6-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B15037856
M. Wt: 505.7 g/mol
InChI Key: YDDNVEAEADYANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

    Addition: Electrophilic addition reactions can take place at the double bonds present in the structure.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and serves as a precursor to more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the biological system being studied. Detailed studies on the molecular interactions and pathways are necessary to fully understand the mechanism of action.

Comparison with Similar Compounds

When compared to similar compounds, 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2,2,6-TRIMETHYL-4H-1,3-DIOXIN-4-ONE
  • 2,2,6-TRIMETHYL-1,3-DIOXIN-4-ONE
  • 2,2,6-TRIMETHYL-1,3-DIOXEN-4-ONE

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its own right.

Properties

Molecular Formula

C24H27NO5S3

Molecular Weight

505.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6-trimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C24H27NO5S3/c1-12(2)10-16(26)25-15-9-8-13(3)11-14(15)17(20(31)24(25,4)5)23-32-18(21(27)29-6)19(33-23)22(28)30-7/h8-9,11-12H,10H2,1-7H3

InChI Key

YDDNVEAEADYANK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.